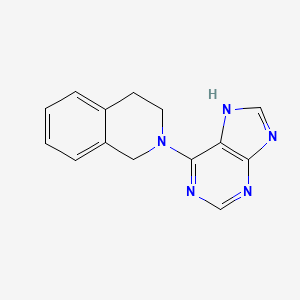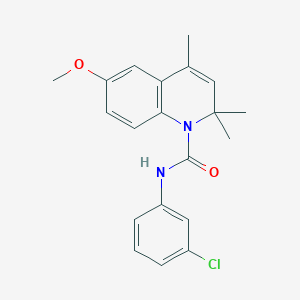![molecular formula C20H20N2O B12136033 (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12136033.png)
(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-{[4-(丙-2-基)苯基]亚氨基}-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮是一种复杂的有机化合物,具有独特的结构,将吡咯并喹啉核心与亚氨基和异丙基取代的苯环结合在一起
准备方法
合成路线和反应条件
(1E)-1-{[4-(丙-2-基)苯基]亚氨基}-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮的合成通常涉及多步有机反应。一种常见的途径是从吡咯并喹啉核心的制备开始,然后引入亚氨基和异丙基取代的苯环。反应条件通常需要使用强碱、高温和惰性气氛来确保中间体和最终产物的稳定性。
工业生产方法
该化合物的工业生产可能涉及优化的合成路线,以最大限度地提高产率并尽量减少有害试剂的使用。可以采用连续流动化学和自动化合成等技术来扩大生产规模,同时保持高纯度和一致性。
化学反应分析
反应类型
(1E)-1-{[4-(丙-2-基)苯基]亚氨基}-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉衍生物。
还原: 还原反应可以将亚氨基转化为胺。
取代: 苯环可以进行亲电芳香取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 亲电芳香取代反应通常需要三氯化铝或三氯化铁等催化剂。
主要产物
这些反应形成的主要产物包括各种取代的喹啉和吡咯并喹啉衍生物,其官能团可能因所用的具体反应条件和试剂而异。
科学研究应用
化学
在化学领域,(1E)-1-{[4-(丙-2-基)苯基]亚氨基}-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮被用作合成更复杂分子的构建块
生物学
在生物学研究中,该化合物因其潜在的生物活性而受到研究,包括抗菌、抗病毒和抗癌特性。研究人员研究其与生物靶标的相互作用,以了解其作用机制和潜在的治疗应用。
医药
在药物化学中,(1E)-1-{[4-(丙-2-基)苯基]亚氨基}-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮被探索作为开发新药的先导化合物。研究其构效关系以优化其功效并最大限度地减少潜在的副作用。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如提高热稳定性或增强电子特性。其在材料科学中的应用可以导致先进聚合物、涂料和其他功能材料的产生。
作用机制
(1E)-1-{[4-(丙-2-基)苯基]亚氨基}-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。亚氨基和吡咯并喹啉核心在与这些靶标结合并调节其活性中起着至关重要的作用。该化合物可能通过各种途径发挥其作用,包括抑制酶活性、破坏蛋白质-蛋白质相互作用或调节信号转导通路。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,(1E)-1-{[4-(丙-2-基)苯基]亚氨基}-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮因其独特的结构特征组合而脱颖而出。亚氨基、异丙基取代的苯环和吡咯并喹啉核心的存在提供了一组独特的化学和生物特性,这些特性在其他化合物中不存在。这种独特性使其成为在各种科学和工业领域进行研究和开发的宝贵化合物。
属性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13(2)14-8-10-16(11-9-14)21-18-17-7-3-5-15-6-4-12-22(19(15)17)20(18)23/h3,5,7-11,13H,4,6,12H2,1-2H3 |
InChI 键 |
KPQOGKIJUZWKQN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12135959.png)


![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)

![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)
![2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136008.png)
![2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12136010.png)
